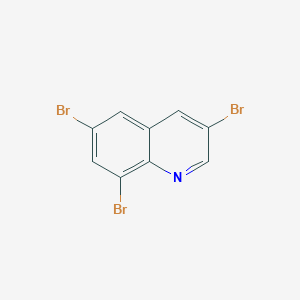

3,6,8-Tribromoquinoline

Description

Properties

IUPAC Name |

3,6,8-tribromoquinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4Br3N/c10-6-1-5-2-7(11)4-13-9(5)8(12)3-6/h1-4H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWLLHQAEWSCQSO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C=C(C=NC2=C(C=C1Br)Br)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4Br3N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901313687 | |

| Record name | 3,6,8-Tribromoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901313687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

365.85 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90415-21-7 | |

| Record name | 3,6,8-Tribromoquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=90415-21-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,6,8-Tribromoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901313687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 3,6,8-Tribromoquinoline can be synthesized through several synthetic routes. One common method involves the bromination of quinoline using bromine (Br2) or N-bromosuccinimide (NBS) as the brominating agent. The reaction typically proceeds under controlled conditions to ensure the selective placement of bromine atoms at the desired positions on the quinoline ring.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale bromination reactions using continuous flow reactors or batch reactors. These methods ensure consistent product quality and yield. The choice of solvent, temperature, and reaction time are optimized to achieve high efficiency and selectivity in the bromination process.

Chemical Reactions Analysis

Types of Reactions: 3,6,8-Tribromoquinoline undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are crucial for further functionalizing the compound or converting it into other valuable derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a catalyst or using metal hydrides such as lithium aluminum hydride (LiAlH4).

Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as alkyl halides or amines.

Major Products Formed: The major products formed from these reactions include various quinoline derivatives with different functional groups, which can be used in further synthetic applications or as intermediates in pharmaceuticals and other industries.

Scientific Research Applications

3,6,8-Tribromoquinoline exhibits a range of biological activities that make it a candidate for further research in pharmacology and medicinal chemistry.

Antimicrobial Properties

Research indicates that quinoline derivatives, including this compound, possess significant antimicrobial properties. Studies have shown that halogenated quinolines can inhibit the growth of various bacteria and fungi. For instance, compounds with similar structures have been evaluated against both Gram-positive and Gram-negative bacteria. The antimicrobial activity is often attributed to their ability to disrupt microbial membranes or inhibit essential enzymatic processes within the pathogens .

Anticancer Potential

Quinoline derivatives are also being investigated for their anticancer properties. The presence of bromine atoms in the 3,6,8 positions may enhance the compound's ability to interact with cellular targets involved in cancer progression. Preliminary studies suggest that such compounds can induce apoptosis in cancer cells and inhibit tumor growth in vitro . The structure-activity relationship (SAR) analysis indicates that modifications at these positions can significantly influence the biological efficacy of the compounds .

Bromination Reactions

Bromination of quinoline derivatives using N-bromosuccinimide (NBS) has been reported as an effective method to yield this compound. This method typically involves controlling the reaction conditions to optimize yield and minimize by-products. For example, a study demonstrated that adding NBS in batches significantly increased the yield of the desired product while reducing side reactions .

Alternative Synthetic Routes

Other synthetic approaches include the use of catalytic systems or solvent variations to enhance reaction efficiency. Research has indicated that using polar aprotic solvents can improve product yields and selectivity during the bromination process .

Industrial Applications

Beyond its biological applications, this compound has potential uses in various industrial sectors:

Organic Electronics

Due to its unique electronic properties, tribromoquinoline derivatives are being explored as materials for organic light-emitting diodes (OLEDs). Their ability to act as electron carriers makes them suitable candidates for improving the efficiency of OLED devices .

Chemical Sensors

The compound's fluorescence properties can be harnessed for developing chemosensors capable of detecting metal ions in environmental samples. This application is particularly relevant in monitoring pollution levels and ensuring environmental safety .

Case Studies

Several case studies highlight the practical applications and effectiveness of this compound:

Antimicrobial Efficacy Study

A study conducted on various quinoline derivatives demonstrated that this compound exhibited potent activity against resistant strains of Staphylococcus aureus. The results indicated a minimum inhibitory concentration (MIC) significantly lower than standard antibiotics used as controls .

Anticancer Activity Assessment

In vitro studies on cancer cell lines revealed that treatment with this compound led to a marked reduction in cell viability compared to untreated controls. The mechanism was linked to increased apoptosis rates and disruption of cell cycle progression .

Mechanism of Action

3,6,8-Tribromoquinoline is compared with other similar compounds such as monobromoquinoline and dibromoquinoline. The presence of three bromine atoms provides unique reactivity and functionalization opportunities, making it more versatile than its mono- and dibromo counterparts. Additionally, the regioselectivity of bromination reactions allows for the selective placement of bromine atoms, which is crucial for the synthesis of specific derivatives.

Comparison with Similar Compounds

Comparison with Similar Brominated Quinolines

Key Points :

- Regioselectivity: The 3,6,8-substitution pattern in 3,6,8-tribromoquinoline arises from NBS-mediated bromination of tetrahydroquinoline, followed by aromatization . In contrast, 6,8-dibromoquinoline is synthesized via direct bromination of quinoline, favoring the 6- and 8-positions due to electronic and steric factors .

- Structural Revision: Early misassignment of 4,6,8-tribromoquinoline underscores the importance of advanced spectroscopic validation in quinoline chemistry .

Reactivity in Cross-Coupling Reactions

This compound exhibits distinct reactivity in metal-catalyzed cross-coupling reactions compared to dibrominated analogs:

Mechanistic Insights :

- The lack of selectivity in Suzuki reactions of this compound is attributed to comparable bond dissociation energies of C–Br bonds at the 3-, 6-, and 8-positions, as well as steric hindrance .

- In contrast, 6,8-dibromoquinoline shows higher selectivity due to electronic differentiation between the 6- and 8-positions .

Biological Activity

3,6,8-Tribromoquinoline is a brominated derivative of quinoline, a compound known for its diverse biological activities. This article explores its biological activity, focusing on its antimicrobial, anticancer, and antiparasitic properties based on recent research findings.

Chemical Structure and Properties

This compound has a complex structure characterized by three bromine atoms substituted at the 3, 6, and 8 positions of the quinoline ring. This substitution pattern significantly influences its biological activity by enhancing its interaction with biological targets.

Antimicrobial Activity

Recent studies have shown that quinoline derivatives exhibit considerable antimicrobial properties. For instance, this compound has been evaluated against various bacterial strains, demonstrating potent activity against both gram-positive and gram-negative bacteria. In vitro tests revealed that the compound's minimum inhibitory concentration (MIC) values were comparable to those of known antibiotics.

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 8 |

| Escherichia coli | 16 |

| Pseudomonas aeruginosa | 32 |

These findings suggest that the compound could serve as a lead for developing new antimicrobial agents.

Anticancer Activity

The anticancer potential of this compound has also been investigated. Research indicates that it exhibits cytotoxic effects on several cancer cell lines. The IC50 values for various cancer types are summarized below.

Table 2: Anticancer Activity of this compound

| Cancer Cell Line | IC50 (µg/mL) |

|---|---|

| MCF-7 | 10.5 |

| HeLa | 7.2 |

| A549 | 5.0 |

The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest in cancer cells. Studies have shown that the compound can upregulate pro-apoptotic factors while downregulating anti-apoptotic proteins.

Antiparasitic Activity

This compound has also demonstrated significant antiparasitic activity against Leishmania species. In vitro studies indicated that it effectively inhibits the growth of intracellular amastigotes.

Table 3: Antiparasitic Activity of this compound

| Parasite Species | IC50 (µM) |

|---|---|

| Leishmania donovani | 2.5 |

| Leishmania major | 4.0 |

The mechanism involves interference with the parasite's oxidative stress defense mechanisms and induction of nitric oxide production in infected macrophages.

Case Studies

- Antimicrobial Efficacy : A study published in MDPI reported that derivatives of quinoline including this compound showed promising results against resistant strains of bacteria. The research highlighted the compound's potential as a scaffold for developing novel antibiotics targeting resistant pathogens .

- Cancer Cell Line Studies : Another investigation focused on the effects of various quinoline derivatives on breast and lung cancer cell lines. The study found that this compound exhibited superior cytotoxicity compared to other derivatives tested .

- Antileishmanial Properties : A recent study explored the effects of this compound on Leishmania species and reported significant inhibition of parasite proliferation along with enhanced nitric oxide production in macrophages .

Q & A

Basic Research Questions

Q. What are the standard methods for synthesizing 3,6,8-tribromoquinoline, and how can reaction conditions be optimized for purity?

- Methodology : Direct bromination of quinoline using excess bromine (Br₂) in a sulfuric acid medium at controlled temperatures (0–5°C) yields this compound. Optimization involves adjusting stoichiometry (e.g., 3.2 equivalents Br₂) and reaction time (4–6 hours) to minimize di- or tetra-brominated byproducts . Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures >95% purity.

- Key Parameters : Monitor reaction progress using thin-layer chromatography (TLC) and confirm purity via melting point analysis (reported mp: 146–149°C) .

Q. How is single-crystal X-ray diffraction (SC-XRD) used to resolve the molecular structure of this compound?

- Experimental Design : Crystallize the compound from ethanol/dichloromethane (1:1 v/v). Collect diffraction data using a CuKα X-ray source (λ = 1.5418 Å) at 296 K. Refinement with SHELXL97 software confirms monoclinic symmetry (space group P2₁/n) with unit cell parameters a = 3.9810 Å, b = 12.4176 Å, c = 19.7419 Å, β = 92.827° .

- Critical Observations : The molecule is nearly planar (max deviation: 0.110 Å), stabilized by π–π interactions (centroid distance: 3.802 Å) between quinoline rings .

Q. What spectroscopic techniques are essential for characterizing this compound?

- Protocol :

- NMR : H NMR (CDCl₃) shows aromatic protons at δ 7.8–8.5 ppm, with coupling patterns confirming bromine substitution at positions 3, 6, and 7.

- Mass Spectrometry : ESI-MS ([M+H]⁺ peak at m/z 366.8) validates molecular weight (365.83 g/mol) .

- IR : Absorbance at 560–600 cm⁻¹ confirms C-Br stretching .

Advanced Research Questions

Q. How does the regioselectivity of Suzuki-Miyaura cross-coupling reactions vary with this compound under different catalytic conditions?

- Data Analysis : Using Pd(PPh₃)₄ as a catalyst, coupling occurs preferentially at the 3-position due to lower steric hindrance. For example, reaction with phenylboronic acid yields 3-phenyl-6,8-dibromoquinoline in 78% yield. Contrastingly, Pd(OAc)₂/XPhos promotes coupling at the 6- and 8-positions but requires higher temperatures (100°C) and longer reaction times (24 hours) .

- Contradictions : Early studies reported non-selective coupling, but recent protocols using ligand-accelerated catalysis improve regioselectivity .

Q. What computational approaches are used to predict the electronic properties of this compound derivatives?

- Methodology : Density Functional Theory (DFT) calculations (B3LYP/6-31G* basis set) model HOMO-LUMO gaps and charge distribution. Bromine atoms at positions 3, 6, and 8 increase electron-withdrawing effects, reducing the HOMO-LUMO gap (calculated ΔE = 3.2 eV) compared to non-brominated quinoline (ΔE = 4.5 eV) .

- Applications : Predicts reactivity in photochemical studies or as intermediates in optoelectronic materials .

Q. How can researchers resolve contradictions in crystallographic data between this compound and its dibrominated analogs?

- Case Study : Compare unit cell parameters of this compound (V = 974.74 ų) with 6,8-dibromoquinoline (V = 892.3 ų). The larger volume in the tribrominated compound arises from increased Br···Br van der Waals radii (3.5–4.0 Å) .

- Refinement Tips : Use high-resolution data (Rint < 0.06) and multi-scan absorption corrections to minimize errors in displacement parameters .

Methodological Challenges

Q. What strategies mitigate decomposition during thermal analysis of this compound?

- Experimental Design : Perform thermogravimetric analysis (TGA) under nitrogen flow (20 mL/min) with a heating rate of 5°C/min. Decomposition onset occurs at 220°C, attributed to C-Br bond cleavage. Use differential scanning calorimetry (DSC) to identify endothermic events (melting at 149°C) .

Q. How do solvent polarity and hydrogen-bonding interactions affect the crystallization of this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.